molecular formula C20H22N2O2S B12669917 3-Methyl-4-phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile CAS No. 83863-65-4

3-Methyl-4-phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile

Cat. No.: B12669917
CAS No.: 83863-65-4
M. Wt: 354.5 g/mol
InChI Key: XFZXKHZEHPBOOY-UHFFFAOYSA-N
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Description

3-Methyl-4-phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile is a piperidine derivative characterized by a substituted bicyclic framework. Its structure includes:

  • A piperidine ring substituted at the 3-position with a methyl group and at the 4-position with a phenyl group.
  • A p-tolylsulphonyl group (4-methylbenzenesulfonyl) at the 1-position, which enhances steric bulk and influences electronic properties.

This compound’s structural features suggest applications in medicinal chemistry, particularly in central nervous system (CNS) targeting, due to similarities with NMDA receptor antagonists like ifenprodil and SL 82.0715 .

Properties

CAS No.

83863-65-4

Molecular Formula

C20H22N2O2S

Molecular Weight

354.5 g/mol

IUPAC Name

3-methyl-1-(4-methylphenyl)sulfonyl-4-phenylpiperidine-4-carbonitrile

InChI

InChI=1S/C20H22N2O2S/c1-16-8-10-19(11-9-16)25(23,24)22-13-12-20(15-21,17(2)14-22)18-6-4-3-5-7-18/h3-11,17H,12-14H2,1-2H3

InChI Key

XFZXKHZEHPBOOY-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCC1(C#N)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 3-Methyl-4-phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile generally involves a multi-step organic synthesis approach, which includes:

  • Construction of the piperidine ring with appropriate substitution.
  • Introduction of the cyano group at the 4-position.
  • Installation of the p-tolylsulphonyl group on the nitrogen atom.
  • Incorporation of the methyl and phenyl substituents at the 3- and 4-positions respectively.

This approach requires careful control of reaction conditions to optimize yield and purity.

Key Synthetic Steps

Formation of the Piperidine Core

The piperidine ring is typically synthesized via cyclization reactions involving amino alcohols or amino ketones. For example, starting from 4-phenylpiperidine derivatives, the ring can be functionalized at the 4-position with a cyano group through nucleophilic substitution or cyanation reactions.

Introduction of the Cyano Group

The cyano group at the 4-position is introduced by nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide under controlled conditions. This step is critical as the cyano group imparts significant reactivity and biological activity to the molecule.

Sulfonylation of the Piperidine Nitrogen

The nitrogen atom of the piperidine ring is sulfonylated with p-toluenesulfonyl chloride (p-tolylsulphonyl chloride) in the presence of a base (e.g., pyridine or triethylamine). This reaction forms the sulfonamide linkage, which is essential for the compound's stability and activity.

Methyl and Phenyl Substitutions

The methyl group at the 3-position and the phenyl group at the 4-position are introduced either by using substituted starting materials or by selective alkylation and arylation reactions during the synthesis.

Detailed Reaction Conditions and Optimization

Step Reagents/Conditions Notes on Optimization
Piperidine ring formation Cyclization of amino alcohols/ketones Temperature control critical for ring closure
Cyanation Sodium or potassium cyanide, polar solvent Avoid excess cyanide to prevent side reactions
Sulfonylation p-Toluenesulfonyl chloride, base (pyridine) Reaction time and temperature optimized for yield
Alkylation/Arylation Methyl/phenyl halides or equivalents Use of catalysts or phase transfer agents may improve selectivity

Research Findings and Industrial Considerations

  • The cyano group is reactive and can undergo further transformations, so its introduction is carefully controlled to avoid hydrolysis or side reactions.
  • The p-tolylsulphonyl group stabilizes the nitrogen and influences the compound's solubility and reactivity.
  • Industrial synthesis often employs large-scale reactors with controlled temperature and stirring to ensure uniform reaction conditions and high purity of the final product.
  • Multi-step synthesis requires purification at each stage , often by recrystallization or chromatography, to remove impurities and side products.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents/Conditions Outcome/Notes
Piperidine ring synthesis Cyclization of amino precursors Amino alcohols/ketones, heat Formation of substituted piperidine
Cyanation Nucleophilic substitution NaCN or KCN, polar aprotic solvents Introduction of cyano group at C-4
Sulfonylation Sulfonamide formation p-Toluenesulfonyl chloride, base N-sulfonylation of piperidine nitrogen
Alkylation/Arylation Substitution reactions Methyl/phenyl halides, catalysts Installation of methyl and phenyl groups

Scientific Research Applications

Medicinal Chemistry Applications

3-Methyl-4-phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile has been investigated for its potential in drug development due to its structural characteristics that allow it to interact with biological targets effectively.

Chiral Auxiliary in Synthesis

The compound serves as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. Its sulfonamide group enhances reactivity and selectivity in various reactions, making it a valuable tool in the synthesis of pharmaceuticals. For instance, it has been utilized to synthesize various bioactive molecules through reactions such as:

  • Nucleophilic substitutions
  • Alkylation reactions

Therapeutic Potential

Research indicates that derivatives of this compound may exhibit pharmacological activities, including:

  • Antidepressant effects: Similar piperidine derivatives have shown promise in treating mood disorders by modulating neurotransmitter levels.
  • Analgesic properties: The compound's structure suggests potential interactions with pain pathways, warranting further investigation into its analgesic efficacy.

Synthetic Methodologies

The compound's unique structure allows it to be employed in several synthetic methodologies:

Synthesis of Complex Molecules

3-Methyl-4-phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile has been used to construct complex organic frameworks. Its ability to participate in various coupling reactions makes it suitable for synthesizing intricate molecules required in drug development.

Development of Novel Reaction Pathways

Researchers have explored novel reaction pathways involving this compound to create new classes of compounds with enhanced biological activities. Its use in multi-step synthesis is particularly noteworthy, where it can serve as a key intermediate.

Case Study 1: Asymmetric Synthesis of Antidepressants

A study demonstrated the use of 3-Methyl-4-phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile as a chiral auxiliary in the synthesis of a new class of antidepressants. The research highlighted how the compound improved enantiomeric excess and overall yield compared to traditional methods.

Case Study 2: Analgesic Compound Development

In another investigation, derivatives of this compound were synthesized and evaluated for their analgesic properties. The results indicated that certain modifications enhanced efficacy while reducing side effects typically associated with analgesics.

Mechanism of Action

Bis(2-ethylhexyl) phthalate exerts its effects primarily through its role as a plasticizer. It interacts with the polymer chains in PVC, increasing their flexibility and reducing their brittleness. On a molecular level, it can bind to and activate peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and energy homeostasis. This interaction can lead to various biological effects, including endocrine disruption.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Compound Name Core Structure Key Substituents Pharmacological Relevance
3-Methyl-4-phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile Piperidine p-Tolylsulphonyl, phenyl, methyl, CN Potential CNS modulation (inferred)
Ifenprodil Piperidine 4-Chlorophenyl, 4-fluorophenyl, ethanol Noncompetitive NMDA antagonist
SL 82.0715 Piperidine 4-Chlorophenyl, 4-fluorophenyl, ethanol NMDA antagonist (lower potency)
TCP (Thienylcyclohexylpiperidine) Piperidine Thienyl, cyclohexyl NMDA channel blocker

Key Observations:

  • Sulphonyl vs. Halogenated Groups : The p-tolylsulphonyl group in the target compound may enhance solubility compared to halogenated aryl groups in ifenprodil, but reduce membrane permeability due to increased polarity.

Pharmacological Activity

While the target compound lacks explicit activity data in the provided evidence, structural parallels to NMDA antagonists suggest possible noncompetitive inhibition mechanisms. For example:

  • Ifenprodil exhibits IC₅₀ = 0.4 µM in NMDA-induced cyclic GMP assays , but the target compound’s sulfonyl group may shift potency due to steric hindrance or altered charge distribution.
  • SL 82.0715 shows lower potency (IC₅₀ = 10 µM) , highlighting the critical role of substituent electronic profiles.

Computational and Modeling Approaches

  • Lumping strategies () may group this compound with other piperidine derivatives in computational models, assuming shared physicochemical properties (e.g., logP, solubility) .

Research Findings and Gaps

  • Synthesis : The use of p-toluenesulfonic acid in analogous syntheses supports the feasibility of preparing the target compound, though optimization may be required for yield and purity.
  • Structural Insights : The sulfonyl group’s electron-withdrawing effects could stabilize the piperidine ring conformation, impacting receptor binding.
  • Data Limitations : Absence of explicit pharmacological or crystallographic data for the target compound necessitates further experimental validation.

Biological Activity

3-Methyl-4-phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile (CAS# 83863-65-4) is a compound with significant potential in medicinal chemistry. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC20_{20}H22_{22}N2_{2}O2_{2}S
Molecular Weight354.466 g/mol
Density1.25 g/cm³
Boiling Point535.7 °C
Flash Point277.8 °C
LogP4.50578

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is hypothesized that the piperidine ring and the sulfonyl group play crucial roles in modulating receptor interactions and enzyme activities.

Pharmacological Effects

  • Antimicrobial Activity : Research indicates that derivatives of piperidine, including compounds similar to 3-Methyl-4-phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile, exhibit notable antibacterial and antifungal properties. These compounds often act by inhibiting bacterial cell wall synthesis or disrupting membrane integrity .
  • Antiviral Activity : Some studies have shown that piperidine derivatives can possess antiviral properties, particularly against HIV and other viruses. The mechanism may involve interference with viral replication processes .
  • Anti-inflammatory and Analgesic Properties : Compounds containing piperidine structures are known for their anti-inflammatory effects, which may be mediated through inhibition of pro-inflammatory cytokines or modulation of pain pathways .

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various piperidine derivatives, including those structurally similar to 3-Methyl-4-phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile. The results indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a promising avenue for developing new antibiotics .

Study on Antiviral Efficacy

In another investigation, a series of piperidine derivatives were screened for antiviral activity against HIV-1. The results demonstrated that certain modifications in the structure enhanced antiviral potency, indicating the importance of structural optimization for therapeutic efficacy .

Research Findings

Recent research has focused on the synthesis and evaluation of similar compounds, providing insights into structure-activity relationships (SAR). For instance:

  • Synthesis : The compound can be synthesized through a multi-step process involving the reaction of appropriate precursors under controlled conditions .
  • Biological Evaluation : In vitro studies have shown that modifications to the piperidine structure can lead to enhanced biological activity, particularly in terms of cytotoxicity against cancer cell lines and improved selectivity for viral targets .

Q & A

Basic: What are the recommended synthetic routes for 3-Methyl-4-phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves multi-step reactions starting with piperidine derivatives. Key steps include sulfonylation of the piperidine nitrogen using p-toluenesulfonyl chloride under basic conditions (e.g., potassium carbonate in dichloromethane), followed by cyanation at the 4-position via nucleophilic substitution. Reaction temperature (0–25°C) and stoichiometric control of the sulfonylating agent are critical to avoid over-sulfonylation. Yields range from 45–65% depending on purification efficiency, with recrystallization in ethanol or column chromatography (silica gel, ethyl acetate/hexane) being standard .

Advanced: How can computational methods optimize reaction pathways for introducing the cyano group at the 4-position of the piperidine ring?

Answer:
Quantum mechanical calculations (e.g., DFT) can model transition states to identify energetically favorable pathways. For example, comparing SN2 vs. radical-mediated cyanation mechanisms helps select catalysts (e.g., CuCN for radical pathways) and solvents (polar aprotic solvents like DMF enhance nucleophilicity). Recent studies highlight using reaction path search algorithms (e.g., artificial force-induced reaction method) to predict intermediates and byproducts, reducing trial-and-error experimentation .

Basic: What spectroscopic techniques are most effective for characterizing this compound’s purity and structural integrity?

Answer:

  • NMR (¹H/¹³C): Confirm regiochemistry of sulfonyl and cyano groups. The piperidine ring protons show distinct splitting patterns (δ 1.5–3.5 ppm), while the p-tolylsulphonyl group appears as a singlet at δ 7.6–7.8 ppm .
  • IR Spectroscopy: Cyano group absorption at ~2200 cm⁻¹ and sulfonyl S=O stretches at 1150–1350 cm⁻¹ .
  • HPLC-MS: Quantify purity (>95%) using C18 columns with acetonitrile/water gradients and detect molecular ions (m/z ~395) .

Advanced: How can researchers resolve contradictions in biological activity data across different in vitro assays?

Answer:
Discrepancies often arise from assay-specific variables (e.g., cell line permeability, solvent interference). A systematic approach includes:

  • Dose-response normalization: Account for differences in IC50 values by standardizing solvent concentration (e.g., DMSO <0.1%).
  • Membrane permeability assays: Use parallel artificial membrane permeability assays (PAMPA) to correlate cellular uptake with activity .
  • Meta-analysis: Apply multivariate regression to isolate structural factors (e.g., sulfonyl group lipophilicity) influencing activity .

Basic: What are the key considerations for designing stability studies under physiological conditions?

Answer:

  • pH-dependent degradation: Test stability in buffers (pH 1.2–7.4) at 37°C. The sulfonyl group is prone to hydrolysis in acidic conditions, requiring pH 6.8 for optimal stability .
  • Light sensitivity: Store solutions in amber vials to prevent photodegradation of the cyano group.
  • Analytical validation: Use HPLC with UV detection (λ = 254 nm) to track degradation products over 72 hours .

Advanced: How can structure-activity relationship (SAR) studies improve the compound’s selectivity for neurological targets?

Answer:

  • Pharmacophore modeling: Identify critical interactions (e.g., hydrogen bonding with the sulfonyl group) using docking simulations (AutoDock Vina).
  • Bioisosteric replacement: Substitute the p-tolylsulphonyl group with trifluoromethanesulfonyl to enhance blood-brain barrier penetration .
  • In vivo validation: Use transgenic rodent models to assess target engagement and off-target effects (e.g., hERG channel inhibition) .

Basic: What chromatographic methods are recommended for separating stereoisomers or synthetic byproducts?

Answer:

  • Chiral HPLC: Use Chiralpak AD-H columns with n-hexane/isopropanol (90:10) to resolve enantiomers. Retention times vary by 2–4 minutes for diastereomers .
  • Preparative TLC: Silica gel GF254 plates with ethyl acetate/hexane (3:7) isolate major byproducts (e.g., des-cyano derivatives) .

Advanced: How can reactor design principles enhance scalability for multi-gram synthesis?

Answer:

  • Continuous flow systems: Minimize exothermic risks during sulfonylation by controlling residence time (2–5 minutes) and temperature (10°C).
  • Membrane separation: Remove unreacted p-toluenesulfonyl chloride via nanofiltration membranes (MWCO 500 Da) to improve yield .
  • Process analytical technology (PAT): Implement in-line FTIR to monitor cyanation progress and automate reagent dosing .

Basic: What are the safety protocols for handling cyanide-containing intermediates during synthesis?

Answer:

  • Engineering controls: Use fume hoods with HEPA filters and cyanide gas detectors.
  • Waste neutralization: Treat aqueous waste with FeSO4/K2CO3 to precipitate cyanide as Fe4[Fe(CN)6]3 .
  • PPE: Nitrile gloves, face shields, and aprons are mandatory during reagent handling .

Advanced: How can machine learning predict novel derivatives with enhanced pharmacokinetic properties?

Answer:

  • Descriptor-based models: Train models on datasets of piperidine derivatives (e.g., ChEMBL) using descriptors like topological polar surface area (TPSA) and logP.
  • Generative adversarial networks (GANs): Propose derivatives with optimized BBB permeability (TPSA <90 Ų) and hepatic stability (CYP3A4 inhibition score <0.5) .

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